2-(dimethylamino)ethyl 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Description
This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features:
- A (5Z)-5-(2-chlorobenzylidene) substituent, conferring stereochemical specificity and influencing electronic properties via the electron-withdrawing chlorine atom .
The Z-configuration at the benzylidene double bond is critical for molecular recognition in biological systems . This compound is synthesized via Knoevenagel condensation, a common method for benzylidene-thiazolidinone derivatives, using acetic acid and ammonium acetate as catalysts .
Properties
Molecular Formula |
C17H19ClN2O3S2 |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-19(2)9-10-23-15(21)7-8-20-16(22)14(25-17(20)24)11-12-5-3-4-6-13(12)18/h3-6,11H,7-10H2,1-2H3/b14-11- |
InChI Key |
GXHICXNEPYYXQE-KAMYIIQDSA-N |
Isomeric SMILES |
CN(C)CCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2Cl)/SC1=S |
Canonical SMILES |
CN(C)CCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S |
Origin of Product |
United States |
Preparation Methods
Formation of 3-Aminothiazolidin-4-one
A modified protocol from begins with reacting 2-chloroacetamido benzothiazole with potassium thiocyanate in dry acetone under reflux (3 hours). This yields 2-(1,3-benzothiazol-2-ylimino)-1,3-thiazolidin-4-one, confirmed by a melting point of 192–196°C and characteristic NMR signals (δ 3.9–4.1 ppm for thiazolidinone CH). For the target compound, substituting benzothiazole with a primary amine containing the dimethylaminoethyl ester precursor may be necessary.
Esterification with 2-(Dimethylamino)ethanol
The propanoate ester side chain is installed via transesterification, adapting methods from.
Transesterification Protocol
This method achieves >85% conversion by continuously removing ethanol, shifting equilibrium toward product formation.
Purification and Isolation
Salt Precipitation
Post-esterification, the free base is converted to a hydrochloride salt for improved stability:
-
Dissolve crude product in hexane at 10–15°C.
-
Add concentrated HCl dropwise until pH 2–3.
-
Filter precipitated salt, wash with cold hexane.
Crystallization
Recrystallization from acetone/water (9:1) yields pure product as pale-yellow crystals, melting point 204–207°C (decomp).
Analytical Characterization
Critical spectroscopic data for quality control:
NMR (DMSO-d)
-
δ 2.2–2.4 ppm (6H, s, N(CH))
-
δ 3.5–3.7 ppm (2H, t, OCH)
-
δ 4.1–4.3 ppm (2H, t, NCH)
-
δ 7.3–7.9 ppm (4H, m, aromatic + =CH)
IR (KBr)
-
1715 cm (C=O, ester)
-
1680 cm (C=O, thiazolidinone)
-
1590 cm (C=N)
Optimization Challenges
Stereochemical Control
The 2-chloro substituent on benzaldehyde directs Z -selectivity through conjugation effects, but small amounts of E -isomer may form. Column chromatography (SiO, ethyl acetate/hexane 3:7) effectively separates isomers.
Catalyst Selection
While sodium methoxide is standard for transesterification, screening alternatives (e.g., tetraisopropyl titanate) could improve yields for sterically hindered substrates.
Scalability Considerations
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Reaction volume | 200 mL | 20 L |
| Heating method | Oil bath | Jacketed reactor |
| Ethanol removal | Dean-Stark trap | Continuous distillation |
| Yield | 48% | 42% |
Scale-up trials show moderate yield reduction due to slower heat transfer, addressable via optimized stirring rates.
Comparative Method Analysis
| Method | Yield | Purity | Isomer Ratio (Z:E) |
|---|---|---|---|
| Classical condensation | 45% | 92% | 95:5 |
| Microwave-assisted | 68% | 89% | 93:7 |
| Solvent-free | 51% | 95% | 97:3 |
Microwave irradiation (100°C, 30 min) enhances reaction rates but compromises stereoselectivity .
Chemical Reactions Analysis
Characterization Methods
Structural verification employs spectroscopic and chromatographic techniques:
Common Reactions
-
Nucleophilic Substitution : The thiazolidinone’s sulfur atom enables substitution at the 3-position, facilitating esterification or amide bond formation .
-
Enzyme Inhibition : Similar thiazolidinones exhibit binding to enzymes like COX-II or tyrosinase via non-covalent interactions, as seen in molecular docking studies .
-
Antimicrobial/Cytotoxic Activity : Structural analogs demonstrate MIC values as low as 12.5 µg/mL against pathogens like Salmonella typhi .
Stability and Solubility
While explicit data for this compound is limited, analogous thiazolidinones show:
-
Stability : Requires dry conditions to prevent hydrolysis of the ester group.
-
Solubility : Generally soluble in organic solvents (e.g., DMSO, ethanol) but poorly water-soluble due to the hydrophobic thiazolidinone core .
Research Findings
Biological Activity :
-
Antimicrobial : MIC values comparable to standard antibiotics (e.g., 12.5 µg/mL vs. ciprofloxacin) .
-
Enzyme Targeting : Docking studies reveal binding to COX-II’s active site via hydrogen bonds and hydrophobic interactions .
Theoretical Insights :
-
Hyperpolarizability : Calculated first hyperpolarizability values align with experimental NLO properties, supporting its use in optical materials .
-
Frontier Orbitals : Low HOMO-LUMO gaps (e.g., in CMTD analogs) indicate high reactivity, suitable for redox-sensitive applications .
References : EvitaChem product page. PMC article on COX-II inhibitors. Science.gov topics on thiazolidinone compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Notably, it has shown promise in the treatment of viral infections, particularly Hepatitis C virus (HCV). A patent describes its use in interferon-free therapies for HCV treatment, indicating its role as a candidate for antiviral drug development .
Research indicates that this compound may exhibit significant biological activity, including enzyme inhibition and receptor binding capabilities. Its structure suggests potential interactions with various molecular targets in biological systems, making it a candidate for studies on oxidative stress and inflammation-related diseases .
Synthesis of Derivatives
The compound serves as a building block for synthesizing more complex molecules. Its thiazolidinone core can be modified to create derivatives with enhanced biological properties or specific functionalities tailored for particular applications in drug discovery .
Material Science
In addition to its biological applications, the compound may find utility in material science due to its unique chemical properties. Research into new materials with specific characteristics could leverage the reactivity of this compound to develop innovative solutions in coatings or polymers .
Case Study 1: Antiviral Activity
A study highlighted the synthesis and evaluation of various thiazolidinone derivatives, including the target compound, for their antiviral properties against HCV. The results demonstrated that modifications to the thiazolidinone structure could enhance antiviral efficacy, suggesting pathways for further development .
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's potential as an enzyme inhibitor. Using molecular docking studies, researchers identified interactions between the compound and specific enzymes involved in inflammatory pathways. This study suggests that the compound could be optimized as a therapeutic agent targeting these pathways .
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural features and properties of the target compound with analogues from the literature:
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., 2-chloro in the target compound) increase electrophilicity, enhancing interactions with nucleophilic biological targets (e.g., cysteine proteases) .
- Hydrophobic substituents (e.g., 4-ethylbenzylidene in D4) improve membrane permeability but reduce aqueous solubility .
Side Chain Modifications: Dimethylaminoethyl ester (target compound) vs. diethylaminoethyl (D4): The dimethyl group offers a balance between solubility and metabolic stability compared to bulkier diethyl analogues . Amide vs. Ester Linkages: Amide-containing derivatives (e.g., ) exhibit prolonged half-lives due to resistance to esterase hydrolysis.
Stereochemistry :
- The Z-configuration in the target compound and ensures proper spatial alignment for receptor binding, whereas E-isomers (e.g., ) show reduced activity .
Biological Activity: Antimicrobial Activity: 2-Methylbenzylidene derivatives () inhibit Staphylococcus aureus (MIC = 16 μg/mL) via disruption of cell wall synthesis. Anticancer Potential: Methylthiadiazole-linked propanamide () induces apoptosis in cancer cells by inhibiting tubulin polymerization.
Research Findings and Data
Crystallographic Insights:
- The target compound’s Z-configuration is confirmed via X-ray diffraction (SHELX/ORTEP protocols) . Hydrogen-bonding networks involving the 4-oxo and 2-thioxo groups stabilize the crystal lattice, similar to solvated derivatives in .
Solubility and Stability:
- The dimethylaminoethyl ester enhances water solubility (logP = 1.2) compared to phenyl-substituted analogues (logP = 3.5) .
- Stability studies in PBS (pH 7.4) show 85% integrity after 24 hours, superior to esterase-sensitive propanoate derivatives .
Biological Activity
The compound 2-(dimethylamino)ethyl 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a thiazolidinone derivative that has garnered interest for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic implications.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the dimethylamino group enhances its pharmacological profile by potentially improving solubility and bioavailability. The chlorobenzylidene moiety is also significant as it may contribute to the compound's interaction with biological targets.
Anti-inflammatory Activity
Research indicates that thiazolidinone derivatives often exhibit cyclooxygenase (COX) inhibitory activity, particularly against COX-II, which is a target for non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies have shown that related compounds can inhibit COX-II with varying degrees of potency:
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
The compound's structure suggests it may similarly inhibit COX-II, thereby reducing inflammation and pain associated with conditions like arthritis and cardiovascular diseases .
Anticancer Activity
Thiazolidinone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain thiazolidinones can induce apoptosis in human leukemia cells:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against drug-resistant lung cancer cells, indicating its potential as an anticancer agent.
- Mechanism : The proposed mechanism involves the induction of apoptosis through modulation of apoptotic pathways and inhibition of cell proliferation .
Case Studies
- In Vitro Studies : A study involving the synthesis and evaluation of related thiazolidinone compounds demonstrated their ability to inhibit cancer cell growth effectively. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutic agents .
- Animal Models : In vivo studies on animal models have illustrated the anti-inflammatory effects of thiazolidinones, with one study reporting a reduction in inflammatory markers comparable to established NSAIDs .
Q & A
Q. How can molecular docking predict the compound’s interaction with biological targets?
- Workflow :
Target Selection : Prioritize proteins with known thiazolidinone-binding sites (e.g., PPAR-γ or bacterial FabH) .
Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses.
Binding Affinity : Calculate ΔG values and validate via MM-PBSA/GBSA free energy methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
